

Pevonedistat Hydrochloride in DMSO: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Pevonedistat Hydrochloride

Cat. No.: B609918

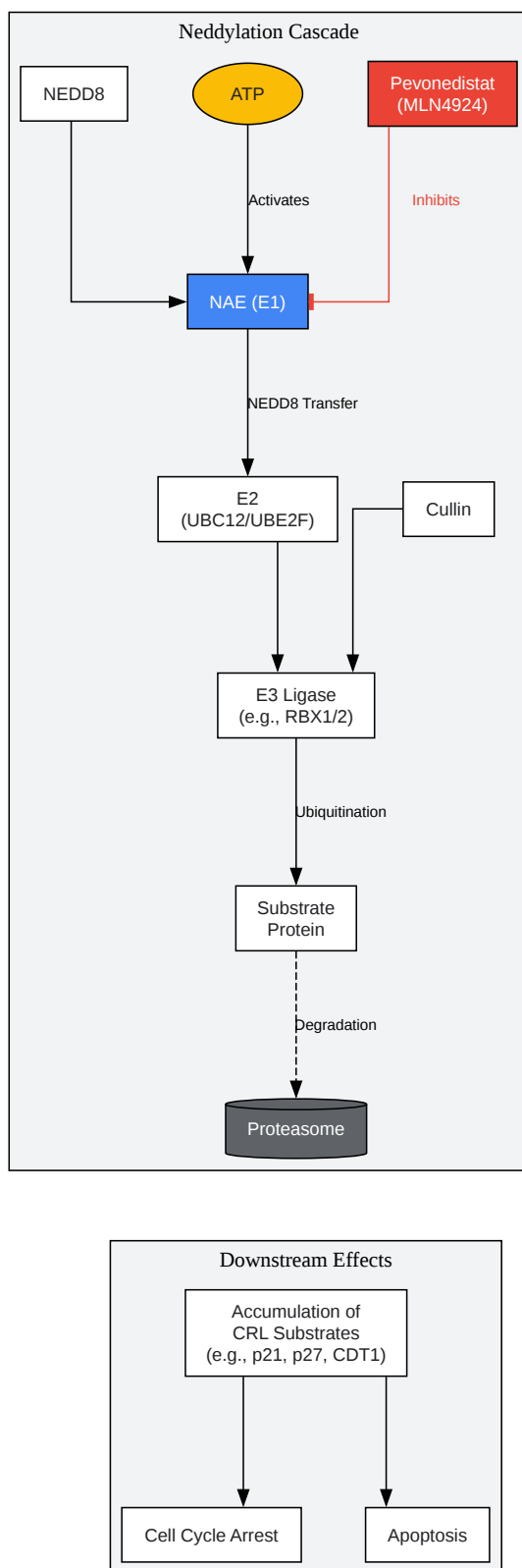
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **pevonedistat hydrochloride** when dissolved in dimethyl sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this potent and selective inhibitor of the NEDD8-activating enzyme (NAE).

Core Concepts: Pevonedistat and the Neddylation Pathway

Pevonedistat (also known as MLN4924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process analogous to ubiquitination.[2][3][4][5] This pathway is essential for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[6][7] By forming a covalent adduct with NEDD8, pevonedistat blocks the transfer of NEDD8 to E2 conjugating enzymes, thereby inhibiting CRL activity.[7] This disruption of CRL-mediated protein turnover leads to the accumulation of CRL substrates, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][8]



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Figure 1: Pevonedistat's Mechanism of Action.

Solubility of Pevonedistat Hydrochloride in DMSO

DMSO is the most common solvent for preparing stock solutions of **pevonedistat hydrochloride** for in vitro research. However, the reported solubility can vary between different suppliers and batches. It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[\[2\]](#)[\[6\]](#) Sonication is often recommended to aid dissolution.[\[1\]](#)

Quantitative Solubility Data

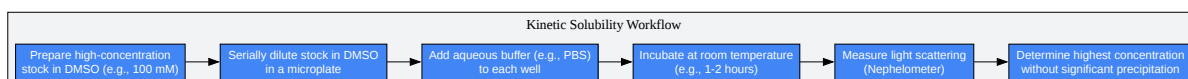
The following table summarizes the reported solubility of **pevonedistat hydrochloride** in DMSO from various commercial suppliers.

Supplier	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
TargetMol	80	166.67	Sonication is recommended. [1]
Selleck Chemicals (1)	89	200.66	Use fresh, anhydrous DMSO. [2]
Selleck Chemicals (2)	96	200.0	Use fresh, anhydrous DMSO. [6]
MedChemExpress	62.5	140.92	Sonication is recommended. [3]
Cell Signaling Tech.	10	~22.5	Reconstitute 1 mg in 451.2 µl DMSO for 5 mM. [9]

Note: The molar concentration is calculated based on the molecular weight of **pevonedistat hydrochloride** (479.98 g/mol) or pevonedistat free base (443.54 g/mol), depending on the supplier's reporting. Researchers should always refer to the specific product datasheet.

Experimental Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a general method for determining the kinetic solubility of **pevonedistat hydrochloride** in DMSO, followed by dilution in an aqueous buffer, using nephelometry.



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Figure 2: Kinetic Solubility Determination Workflow.

Methodology:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **pevonedistat hydrochloride** and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Use a vortex mixer and sonication to ensure complete dissolution.
- **Serial Dilution:** In a clear 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with fresh DMSO to create a range of concentrations.
- **Addition of Aqueous Buffer:** To each well containing the DMSO solution, add a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-5%) to mimic experimental conditions.
- **Incubation:** Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur.
- **Measurement:** Measure the turbidity or light scattering in each well using a nephelometer.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in light scattering compared to the buffer-only control.

Stability of Pevonedistat Hydrochloride in DMSO

The stability of **pevonedistat hydrochloride** in DMSO stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the generation of unknown impurities.

Storage Recommendations and Stability Data

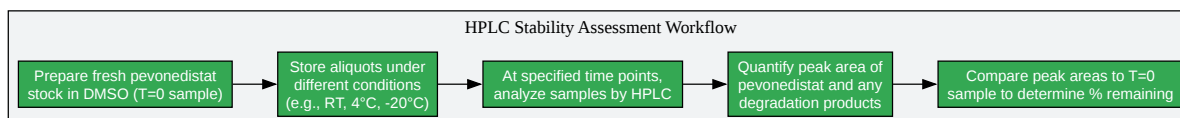
Proper storage is essential to maintain the integrity of **pevonedistat hydrochloride** stock solutions.

Parameter	Recommendation	Rationale
Storage Temp.	-20°C or -80°C for long-term storage. [1]	Low temperatures slow down chemical degradation processes.
Duration	In solvent at -80°C for up to 1 year; at -20°C for up to 3 months. [1] [9]	Based on supplier-provided stability data. It is recommended to use freshly prepared solutions when possible.
Aliquoting	Aliquot stock solutions into single-use volumes. [9]	Avoids multiple freeze-thaw cycles, which can lead to compound precipitation and degradation. [10]
Solvent Quality	Use anhydrous (dry) DMSO.	Water in DMSO can promote hydrolysis of susceptible compounds. [10] [11]
Light Exposure	Store protected from light.	While not explicitly stated for DMSO solutions, it is good practice for most complex organic molecules.

Experimental Protocol for Assessing Stability in DMSO

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. This protocol provides a general

framework for such an analysis.



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Figure 3: HPLC-Based Stability Assessment Workflow.

Methodology:

- Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating pevonedistat from potential degradants.
 - Column: A C18 column is a common starting point.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength where pevonedistat has strong absorbance (e.g., ~272 nm).
- Sample Preparation: Prepare a stock solution of **pevonedistat hydrochloride** in DMSO at a known concentration. This will serve as the time-zero (T=0) reference sample.
- Incubation: Aliquot the stock solution and store it under the conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each storage condition. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
- HPLC Analysis: Inject the T=0 sample and the stored samples onto the HPLC system.

- Data Analysis:
 - Integrate the peak area of the parent pevonedistat peak and any new peaks that appear (degradation products).
 - Calculate the percentage of pevonedistat remaining at each time point relative to the T=0 sample.
 - A compound is often considered stable if >95% of the initial concentration remains.

Conclusion

This technical guide provides essential data and protocols for handling **pevonedistat hydrochloride** in a research setting. Understanding its solubility limits and ensuring the stability of stock solutions are paramount for generating reliable and reproducible data. Researchers should consult the specific product information provided by their supplier and consider performing in-house verification of solubility and stability under their specific experimental conditions. By adhering to the best practices outlined in this document, scientists can confidently utilize **pevonedistat hydrochloride** in their investigations of the neddylation pathway and its role in disease.

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